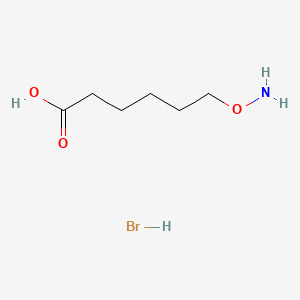

6-Aminooxy-hexanoic acid; hydrobromide

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, there is a growing emphasis on the development of molecules with highly specific functions, such as targeted protein degraders and antibody-drug conjugates. 6-Aminooxy-hexanoic acid; hydrobromide plays a crucial role as a heterobifunctional linker in the construction of these sophisticated molecules. medchemexpress.commedchemexpress.com Its aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.

One of the most prominent applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govnih.gov A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The choice of linker is critical to the efficacy of the PROTAC, as its length, flexibility, and chemical nature influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. nih.govnih.gov this compound, with its defined length and chemical handles, is a valuable tool for optimizing the linker in PROTAC design. nih.govnih.gov

Theoretical Frameworks for Aminooxy-Functionalized Compounds

The utility of this compound is rooted in the unique reactivity of the aminooxy group. This functional group participates in a highly efficient and chemoselective reaction known as oxime ligation. The reaction occurs between the aminooxy group and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond.

This ligation chemistry is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often biological, conditions. The formation of an oxime linkage from an aminooxy-functionalized compound like this compound and a carbonyl-containing molecule fits these criteria well. The reaction can be performed in aqueous environments and at physiological pH, making it ideal for the modification of sensitive biomolecules such as proteins and peptides.

The stability of the resulting oxime bond is another key advantage. Compared to other linkages like imines (Schiff bases), oximes are significantly more stable, ensuring the integrity of the resulting conjugate under physiological conditions. This stability is crucial for applications where the linked molecules need to remain associated for extended periods to exert their biological effect.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has largely focused on its application as a linker in bioconjugation and the development of novel therapeutic and research tools. A significant research trajectory has been its use in the rapidly advancing field of targeted protein degradation.

A notable area of investigation is the "split PROTAC" or "in-cell click-formed PROTAC" strategy. nih.govnih.govresearchgate.net This approach involves synthesizing two separate precursors: one containing a target protein ligand with a carbonyl group, and the other an E3 ligase ligand functionalized with an aminooxy group, often derived from a linker like 6-Aminooxy-hexanoic acid. These precursors can then be introduced to cells, where they react to form the active PROTAC in situ. This strategy simplifies the synthetic process and allows for a combinatorial approach to rapidly screen different ligand and linker combinations to identify the most effective PROTACs. nih.govnih.gov Research in this area has demonstrated that oxime formation is an efficient method for the intracellular assembly of these protein degraders. nih.gov

Beyond PROTACs, the principles of using this compound for oxime ligation are being explored in other areas of chemical biology. These include the development of antibody-drug conjugates, the immobilization of proteins on surfaces for diagnostic assays, and the construction of complex peptide and nucleic acid structures. The defined length of the hexanoic acid chain is particularly useful for systematic studies on the impact of linker length on the activity of the final conjugate.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H14BrNO3 |

| Molecular Weight | 228.09 g/mol |

| CAS Number | 448954-98-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminooxyhexanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUDSFOAMPGEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCON.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590282 | |

| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448954-98-1 | |

| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Historical Development of Aminooxy Acid Synthesis

The synthesis of aminooxy acids has a history spanning over a century. The first compound in this class, aminooxyacetic acid, was initially described by Werner in 1893. wikipedia.org Early methods involved reactions such as the hydrolysis of ethylbenzhydroximinoacetic acid. wikipedia.org Another early preparation of aminooxyacetic acid was reported in 1936, involving the condensation of benzhydroxamic acid with ethyl bromoacetate, followed by acid hydrolysis. wikipedia.org These foundational syntheses established the core chemical challenge: the formation of the C-O-N linkage. The discovery of naturally occurring aminooxy acids, such as canaline (B555070) and the antibiotic cycloserine, further spurred interest in this class of non-proteinogenic amino acids. researchgate.net The development of synthetic methods was driven by the need for these unique building blocks, which serve as versatile tools for chemical ligation and the study of biological systems.

Modern Synthetic Pathways to 6-Aminooxy-hexanoic acid; hydrobromide

Modern synthetic chemistry offers several reliable pathways to access 6-Aminooxy-hexanoic acid, often involving multi-step sequences that allow for the introduction of protecting groups to manage the reactivity of the terminal functional groups.

One effective strategy for producing chiral 6-Aminooxy-hexanoic acid is to start from a readily available amino acid, such as L-lysine. A reported synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid begins with a protected lysine (B10760008) derivative, (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid. researchgate.netlookchem.com This approach leverages the existing chiral center and carbon backbone of the natural amino acid. The synthesis involves converting the terminal ε-amino group of the lysine side chain into a hydroxyl group, which is then transformed into a leaving group (e.g., a bromide). Subsequent displacement with a protected hydroxylamine (B1172632) equivalent, followed by deprotection steps, yields the target aminooxy acid. researchgate.net This route is advantageous for producing enantiomerically pure material for applications where stereochemistry is critical. researchgate.net

A more general and widely used approach for synthesizing aminooxy compounds involves the O-alkylation of a hydroxylamine derivative. organic-chemistry.org This method is highly versatile and can be adapted to create a wide range of aminooxy-containing molecules. The synthesis of 6-Aminooxy-hexanoic acid via this route typically involves two key reactants: a protected hydroxylamine and a hexanoic acid derivative with a leaving group at the 6-position.

A common and effective protected hydroxylamine is N-hydroxyphthalimide. The general strategy is as follows:

Alkylation : N-hydroxyphthalimide is alkylated with an ester of 6-bromohexanoic acid (e.g., ethyl 6-bromohexanoate). The reaction proceeds via an SN2 mechanism, where the oxygen of N-hydroxyphthalimide acts as a nucleophile, displacing the bromide to form the C-O-N bond.

Deprotection : The phthaloyl protecting group is subsequently removed. This is typically achieved by hydrazinolysis (reaction with hydrazine), which cleaves the imide to release the free aminooxy group.

Hydrolysis : The ester group at the other end of the molecule is hydrolyzed, usually under acidic or basic conditions, to yield the final carboxylic acid. If acidic conditions are used with hydrobromic acid, the hydrobromide salt can be isolated directly.

This pathway is robust and allows for the large-scale production of the achiral version of the target compound.

| Synthetic Strategy | Starting Materials | Key Reaction | Advantages |

| From Amino Acid Precursor | Protected L-lysine | Side-chain functional group interconversion | Provides access to chiral, enantiomerically pure product. |

| O-Alkylation | N-hydroxyphthalimide, 6-bromohexanoic acid ester | Nucleophilic substitution (SN2) | General, versatile, and suitable for scalable synthesis of achiral product. |

The demand for enantiomerically pure compounds in pharmaceutical and biological research necessitates stereoselective synthetic methods. As mentioned previously, the most direct approach to synthesizing chiral analogs of 6-aminooxy-hexanoic acid is to begin with a chiral precursor. researchgate.net Using L-lysine ((S)-2,6-diaminohexanoic acid) ensures that the stereochemistry at the α-carbon is fixed from the start. lookchem.com The subsequent chemical transformations are performed on the side chain, which typically does not affect the stereocenter at C-2, thus preserving the original stereochemistry of the starting material. This strategy is a cornerstone of modern asymmetric synthesis, providing a reliable route to chiral non-proteinogenic amino acids.

Purification and Characterization Techniques in Academic Synthesis

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.

Purification : Crude reaction products are typically purified using standard laboratory techniques. Flash column chromatography is often employed to separate the desired product from unreacted starting materials and byproducts in intermediate steps, especially when protecting groups are used. In the final steps, recrystallization is a common method for purifying the final salt. For high-purity applications, preparative high-performance liquid chromatography (HPLC) may be utilized.

Characterization : A suite of analytical techniques is used to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For the closely related (S)-(+)-2-amino-6-(aminooxy)hexanoic acid, characteristic signals in 13C NMR (in CD3CN with CF3CO2D) appear at δ 170.2 (C=O), 76.2 (CH2-ON), 54.0 (α-CH), and 30.0, 27.6, 21.8 for the other methylene (B1212753) carbons. lookchem.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, typically observing the [M+H]+ ion. lookchem.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. lookchem.com

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the pure compound, providing further confirmation that the correct empirical formula has been achieved.

| Technique | Purpose | Example Data for a Related Analog [(S)-(+)-2-amino-6-(aminooxy)hexanoic acid] |

| 1H NMR | Determines proton environment and connectivity | Signals corresponding to protons on the hexanoic acid backbone and alpha-amino group. |

| 13C NMR | Determines carbon environment | δ (ppm): 170.2, 76.2, 54.0, 30.0, 27.6, 21.8. lookchem.com |

| ESI-MS | Confirms molecular weight | m/z: 163 [M+H]+. lookchem.com |

| HRMS | Confirms elemental composition | Calculated for C6H14N2O3 [M+H]+: 163.1083; Observed: 163.1086. lookchem.com |

Chemical Modifications and Functionalization of the Hexanoic Acid Moiety

6-Aminooxy-hexanoic acid is a bifunctional linker, meaning it has two distinct reactive functional groups—the aminooxy group and the carboxylic acid—that can be addressed with orthogonal chemistries.

Reactions of the Aminooxy Group : The primary and most valuable reaction of the aminooxy group (-ONH2) is its chemoselective ligation with aldehydes and ketones to form a stable oxime linkage (-O-N=C). louisville.edu This reaction, known as oximation, is highly efficient and can be performed under mild, aqueous conditions, making it a "click chemistry" reaction. louisville.edu This functionality is widely exploited for conjugating molecules to proteins, surfaces, or other biomolecules that have been modified to contain a carbonyl group. nih.govresearchgate.net

Reactions of the Carboxylic Acid Group : The carboxylic acid moiety (-COOH) can undergo a variety of standard transformations. thermofisher.com

Amide Bond Formation : It can be coupled with primary or secondary amines to form stable amide bonds. This reaction is typically mediated by carbodiimide (B86325) coupling reagents (like EDC or DCC) and is fundamental to its use in constructing PROTACs, where this end of the linker is attached to a ligand for an E3 ubiquitin ligase. medchemexpress.comchemicalbook.com

Esterification : The carboxylic acid can be converted into an ester, which can be useful for modulating solubility or for use as a protecting group during a synthetic sequence. libretexts.org

The presence of these two functional groups allows 6-Aminooxy-hexanoic acid to act as a heterobifunctional crosslinker, connecting two different molecular entities through stable oxime and amide linkages.

Role As a Linker in Proteolysis Targeting Chimeras Protacs Research

Fundamental Principles of Targeted Protein Degradation through PROTACs

PROTACs operate by hijacking the ubiquitin-proteasome system (UPS), the primary cellular pathway for protein degradation. arxiv.org This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction by the proteasome.

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.gov There are over 600 E3 ligases in the human genome, but PROTAC development has predominantly focused on a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The choice of E3 ligase can influence the degradation efficiency and the substrate scope of the resulting PROTAC. Once the PROTAC binds to both the target protein and the E3 ligase, it forms a ternary complex (POI-PROTAC-E3 ligase). researchgate.net This induced proximity is the cornerstone of PROTAC technology.

The formation of the ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 ubiquitin-conjugating enzyme associated with the E3 ligase to specific lysine (B10760008) residues on the surface of the target protein. nih.gov The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a recognition signal for the 26S proteasome, a large protein complex that acts as the cell's "recycling center." arxiv.org The proteasome then unfolds and degrades the polyubiquitinated target protein into smaller peptides, effectively reducing its cellular levels. arxiv.org The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Design and Engineering of PROTAC Architectures Utilizing 6-Aminooxy-hexanoic acid; hydrobromide

The design of the linker is a critical aspect of PROTAC development, as it significantly impacts the molecule's ability to form a stable and productive ternary complex. This compound offers a straightforward and modifiable alkyl chain that can be tailored to optimize PROTAC performance.

The length and flexibility of the linker are paramount for effective protein degradation. arxiv.org An optimal linker length is crucial; if the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. arxiv.org Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into the required proximity for efficient ubiquitination. arxiv.org The hexanoic acid backbone of 6-Aminooxy-hexanoic acid provides a flexible chain of six carbon atoms, offering a good starting point for linker length optimization. The inherent flexibility of the alkyl chain allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive ternary complex geometry.

Illustrative Data on Linker Length Optimization:

| PROTAC Linker Composition | Linker Length (atoms) | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |

| Ethyl | 2 | >1000 | <10 |

| Butyl | 4 | 500 | 45 |

| Hexyl (as in 6-Aminooxy-hexanoic acid) | 6 | 150 | 85 |

| Octyl | 8 | 300 | 70 |

| Decyl | 10 | 800 | 50 |

| This table presents hypothetical data to illustrate the typical impact of alkyl chain linker length on PROTAC efficacy. The optimal length often falls within a specific range for a given target and E3 ligase combination. |

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. biorxiv.orgnih.gov Rational design strategies aim to create linkers that not only bridge the two proteins but also contribute to favorable protein-protein interactions within the complex. While the alkyl chain of 6-Aminooxy-hexanoic acid is primarily non-polar, its length and flexibility can be adjusted to avoid unfavorable steric clashes and to position the binding ligands optimally. Computational modeling and structural biology techniques are increasingly being used to predict and validate the conformations of PROTAC-induced ternary complexes, guiding the rational design of linkers. biorxiv.orgnih.gov The stability of the ternary complex can be quantified by a cooperativity factor (α), which measures the change in binding affinity of the PROTAC for one protein when the other is already bound. A high cooperativity value often correlates with more potent degradation. youtube.com

Illustrative Data on Ternary Complex Stability:

| Linker Type | Cooperativity (α) | Ternary Complex Half-life (minutes) | Degradation Rate (t1/2, hours) |

| Rigid Piperazine | 1.2 | 15 | 8 |

| PEG-based | 5.8 | 45 | 4 |

| Alkyl (e.g., from 6-Aminooxy-hexanoic acid) | 12.5 | 90 | 2 |

| This table contains hypothetical data to illustrate how linker composition can influence the stability of the ternary complex and, consequently, the rate of protein degradation. |

Methodologies for PROTAC Conjugation and Assembly

The synthesis of a PROTAC molecule involves the conjugation of the target protein ligand, the E3 ligase ligand, and the linker. The presence of an aminooxy group in this compound makes it particularly suitable for a bioorthogonal reaction known as oxime ligation.

Oxime ligation involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is highly specific and can be performed under mild conditions, making it an attractive strategy for the assembly of complex molecules like PROTACs. nih.gov In a typical synthetic route, one of the binding ligands (either for the target protein or the E3 ligase) would be functionalized with an aldehyde or ketone, while the other would be coupled to the carboxylic acid end of 6-Aminooxy-hexanoic acid. The final step would then be the oxime ligation between the aminooxy-functionalized linker-ligand conjugate and the aldehyde/ketone-functionalized ligand. nih.gov

General Steps for PROTAC Assembly via Oxime Ligation:

Functionalization of Ligands: One ligand is modified to contain an aldehyde or ketone group. The other ligand is prepared for conjugation to the linker.

Linker-Ligand Conjugation: 6-Aminooxy-hexanoic acid is coupled to the second ligand, typically through an amide bond formation with its carboxylic acid group. The aminooxy group is often protected during this step.

Deprotection: The protecting group on the aminooxy moiety is removed to reveal the reactive nucleophile.

Oxime Ligation: The aminooxy-functionalized linker-ligand conjugate is reacted with the aldehyde/ketone-functionalized ligand in a suitable solvent, often with a catalyst such as aniline (B41778), to form the final PROTAC molecule. nih.gov

Purification: The resulting PROTAC is purified using standard chromatographic techniques.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of degradation activity.

In Vitro Research Applications of PROTACs Incorporating this compound

As per the extensive literature search, there are no publicly available research articles or data detailing the in vitro applications of PROTACs that specifically incorporate the "this compound" linker. Therefore, no detailed research findings or data tables for this specific subsection can be provided.

Table of Compounds

Applications in Bioconjugation and the Engineering of Biomolecules

Utilization of the Aminooxy Group in Selective Bioconjugation Reactions

Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, relies on highly selective and efficient chemical reactions. researchgate.net The aminooxy group is central to one of the most reliable methods for achieving this: oxime ligation.

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH2) and a carbonyl group, such as an aldehyde or ketone, to form a stable oxime bond (-O-N=C). nih.govnih.govunivie.ac.at This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage. iris-biotech.debiotium.comnih.gov The aminooxy group of 6-aminooxy-hexanoic acid acts as a potent nucleophile that readily and specifically targets carbonyl groups introduced into biomacromolecules like proteins, peptides, or carbohydrates. biotium.comnih.gov

The reaction proceeds efficiently under mild, aqueous conditions, often near physiological pH, which is crucial for maintaining the structural integrity and function of sensitive biomolecules. nih.govnih.gov A key advantage of oxime ligation is that it does not require metal catalysts, which can be problematic for certain proteins. nih.govunivie.ac.at The rate of oxime formation can be significantly accelerated by catalysts like aniline (B41778) or its derivatives, making the conjugation process faster and more efficient, even at low reactant concentrations. nih.govacs.orgbroadpharm.com The resulting oxime bond is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones. iris-biotech.debroadpharm.com

| Feature | Description | Significance in Bioconjugation |

|---|---|---|

| Reactants | Aminooxy group (e.g., from 6-Aminooxy-hexanoic acid) and a carbonyl group (aldehyde or ketone). nih.gov | Allows for specific targeting of engineered sites on biomolecules. |

| Product | A stable oxime bond (-O-N=C). biotium.com | Forms a durable, long-lasting conjugate. |

| Reaction Conditions | Typically mild, aqueous buffers (pH ~4.5-7.5). nih.govbroadpharm.com | Preserves the native structure and function of biomolecules. |

| Chemoselectivity | The reacting groups are highly specific for each other and do not react with other functional groups found in proteins (e.g., amines, thiols). nih.govnih.gov | Prevents unwanted side reactions and ensures a homogeneous product. |

| Catalysis | Can be accelerated by aniline-based catalysts. nih.govacs.org | Enables rapid conjugation, which is critical for time-sensitive applications like radiolabeling. nih.gov |

In the engineering of complex biological systems, it is often necessary to perform multiple, distinct chemical modifications on a single molecule. This requires a set of "orthogonal" reactions—reactions that proceed in the same pot without interfering with one another. acs.org Oxime ligation is a prime example of a bioorthogonal reaction, meaning it is compatible with and does not cross-react with other common bioconjugation chemistries. nih.govacs.org

For instance, oxime formation can be performed alongside reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), Staudinger ligation, or native chemical ligation. nih.govacs.org This orthogonality allows researchers to assemble complex biomolecular constructs with multiple, precisely placed functional components. A protein could be modified at one site using oxime ligation to attach a fluorescent dye, while another site is simultaneously modified using click chemistry to add a targeting ligand. The 6-aminohexanoic acid linker provides a flexible spacer that connects the aminooxy warhead to the peptide or protein of interest. nih.gov

| Ligation Chemistry | Reacting Groups | Orthogonality with Oxime Ligation |

|---|---|---|

| Oxime Ligation | Aminooxy + Aldehyde/Ketone | N/A |

| Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne (with Cu(I) catalyst) | Fully orthogonal; the reactants do not cross-react. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Fully orthogonal and catalyst-free. researchgate.net |

| Staudinger Ligation | Azide + Triarylphosphine | Fully orthogonal. acs.orgwikipedia.org |

| Native Chemical Ligation (NCL) | N-terminal Cysteine + C-terminal Thioester | Fully orthogonal. anu.edu.ausquarespace.com |

Functionalization and Modification of Peptides and Proteins for Research Purposes

Incorporating non-natural amino acids like 6-aminooxy-hexanoic acid into peptides and proteins opens up vast possibilities for creating novel research tools, probes, and therapeutic candidates.

The synthesis of peptides containing an aminooxy group is typically achieved using solid-phase peptide synthesis (SPPS). researchgate.netnih.gov To prevent the highly reactive aminooxy group from undergoing unwanted reactions during the synthesis cycles, it must be protected. Orthogonally protected versions of aminooxy-containing amino acids, where the aminooxy and alpha-amino groups have distinct protecting groups (e.g., Boc and Fmoc, respectively), are essential for this process. researchgate.netnih.gov

The 6-aminooxy-hexanoic acid moiety can be incorporated into a peptide sequence, often by coupling it to the N-terminus or a lysine (B10760008) side chain. nih.govnih.gov Once the peptide synthesis is complete, the protecting group on the aminooxy function is removed, yielding a peptide ready for conjugation. nih.gov

This methodology is particularly powerful for creating neoglycopeptides. iris-biotech.deresearchgate.net By reacting an aminooxy-functionalized peptide with a carbohydrate that has a reducing-end sugar, a stable oxime linkage is formed, effectively attaching the sugar to the peptide. iris-biotech.de This approach allows for the systematic study of how specific glycosylation patterns affect peptide structure and function. biotium.comresearchgate.net

| Step | Description | Key Considerations |

|---|---|---|

| 1. Synthesis Design | Select an orthogonally protected aminooxy acid derivative suitable for the chosen SPPS chemistry (Fmoc or Boc). nih.gov | The choice of protecting group for the aminooxy moiety is critical to avoid side reactions like over-acylation. univie.ac.atnih.gov |

| 2. Peptide Assembly | The peptide is assembled on a solid-phase resin using standard coupling protocols. nih.gov The protected aminooxy acid is incorporated at the desired position. | Standard peptide coupling reagents are used. nih.gov |

| 3. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, except for the one on the aminooxy group if selective deprotection is desired later. nih.gov | A cleavage cocktail (e.g., containing trifluoroacetic acid) is used. nih.govnih.gov |

| 4. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC). nih.gov | Ensures the final product is homogeneous. |

| 5. Final Deprotection (if needed) | The protecting group on the aminooxy function is removed to liberate the reactive nucleophile for subsequent ligation. | This step yields the final aminooxy-containing peptide ready for conjugation. |

The chemical modification of amino acids can significantly influence the spatial structure and conformational equilibrium of a protein. nih.govresearchgate.net Introducing a moiety like 6-aminooxy-hexanoic acid, followed by conjugation to another molecule (e.g., a drug, a fluorophore, or another peptide), adds a new element to the biomolecule's structure.

The 6-aminohexanoic acid component itself is a flexible, hydrophobic linker. nih.govresearchgate.net Its incorporation can introduce a region of increased conformational freedom. However, the subsequent attachment of a large molecular entity via the aminooxy group can impose new steric constraints. These changes can alter the local or even global folding of the peptide or protein. chemrxiv.org For example, the interaction between the newly introduced group and nearby amino acid residues can stabilize or destabilize secondary structures like alpha-helices or beta-sheets, potentially impacting the biomolecule's biological activity. chemrxiv.org Understanding these conformational changes is critical for the rational design of bioconjugates where function is dependent on a specific three-dimensional structure.

Foldamers are synthetic oligomers that adopt specific, well-defined three-dimensional structures, mimicking natural biomolecules like peptides and proteins. researchgate.net They are of great interest in medicinal chemistry as they can replicate the biological activity of peptides while offering enhanced stability against proteolytic degradation. researchgate.net

Building blocks like 6-aminooxy-hexanoic acid can be valuable components in the design of novel foldamers and peptide mimetics. The flexible six-carbon chain can be used as a linker to connect different recognition elements or to induce specific turns and folds in the polymer backbone. nih.gov By combining such linkers with other non-natural amino acids, researchers can create entirely new molecular architectures. The aminooxy group provides a convenient handle for further functionalization, allowing these synthetic foldamers to be decorated with various chemical moieties to fine-tune their properties, such as solubility, cell permeability, or target affinity. rsc.org

Fabrication of Advanced Biological Probes and Biosensing Platforms

The fabrication of sophisticated biological probes and biosensors often relies on the stable immobilization of a biological recognition element, such as a peptide or antibody, onto a solid support. 6-Aminooxy-hexanoic acid; hydrobromide serves as a critical linker in this process, facilitating the covalent attachment of these biomolecules to surfaces.

The process typically involves the functionalization of a surface with aldehyde or ketone groups. Subsequently, a biomolecule that has been modified to contain an aminooxy group, via reaction with this compound, is introduced. The specific reaction between the aminooxy group on the biomolecule and the carbonyl group on the surface results in the formation of a stable oxime linkage, effectively tethering the biomolecule to the sensor platform.

Detailed research findings have demonstrated the impact of linker identity on the performance of biosensors. For instance, a study evaluating the influence of different linkers on the sensitivity of peptide-based piezoelectric biosensors for the detection of aldehydes in the gas phase provides valuable insights. While this study did not use the aminooxy derivative, it did investigate the closely related 6-aminohexanoic acid. The findings highlight the critical role that the linker plays in the sensitivity of the biosensor.

Table 1: Influence of Linker on the Limit of Detection (LOD) of a Peptide-Based Piezoelectric Biosensor for Aldehyde Detection

| Linker | Analyte | Limit of Detection (LOD) (ppm) |

|---|---|---|

| No Linker (Original Peptide) | Nonanal | ~18 |

| 6-Aminohexanoic acid | Nonanal | Higher than original peptide |

| GSGSGS | Nonanal | 2 ± 1 |

| GGGGS | Octanal | Several ppm |

| GABA | Octanal | Several ppm |

This table illustrates how different linkers can significantly alter the detection limits of a biosensor. While 6-aminohexanoic acid did not improve performance in this specific application, the data underscores the principle that linker choice is a crucial parameter in biosensor design. The aminooxy functionality of the subject compound allows for a different and highly specific conjugation chemistry (oxime ligation) that is widely employed in creating robust biosensing platforms.

Enhancement of Analytical Assay Efficiency in Immunological Studies

In the realm of immunological studies, the sensitivity and specificity of analytical assays such as the enzyme-linked immunosorbent assay (ELISA) are paramount. The efficiency of these assays can be significantly influenced by the way antibodies or antigens are immobilized and presented. This compound can be utilized to achieve site-specific modification of proteins, including antibodies, which can lead to improved assay performance.

Mechanistic Investigations into Protac Mediated Protein Degradation Processes

Elucidation of Ubiquitin-Proteasome Pathway Engagement by PROTACs

The fundamental mechanism of any PROTAC, including those synthesized with a 6-Aminooxy-hexanoic acid-derived linker, involves hijacking the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.

Research in this area typically involves a series of biochemical and cell-based assays to confirm the engagement of this pathway. Key experimental evidence would include:

In vitro ubiquitination assays: These assays directly measure the transfer of ubiquitin to the target protein in the presence of the PROTAC, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and ATP.

Proteasome inhibition studies: To confirm that degradation is proteasome-dependent, cells are treated with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib). An accumulation of the target protein in the presence of the inhibitor indicates that the degradation is mediated by the proteasome.

Immunoblotting: This technique is used to measure the levels of the target protein and polyubiquitinated species in cells or in vitro reactions. A decrease in the target protein level and an increase in its polyubiquitinated form upon PROTAC treatment would support the proposed mechanism.

Structural and Conformational Analysis of PROTAC-Target-E3 Ligase Ternary Complexes

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. The linker, derived from molecules like 6-Aminooxy-hexanoic acid; hydrobromide, plays a critical role in defining the geometry and stability of this complex. Structural biology techniques are employed to gain insights into the atomic-level interactions within the ternary complex.

X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of the ternary complex. A high-resolution crystal structure can reveal the precise binding modes of the PROTAC and the protein-protein interactions between the target and the E3 ligase.

Cryo-Electron Microscopy (Cryo-EM): For larger and more flexible complexes that are difficult to crystallize, cryo-EM can provide valuable structural information.

Computational Modeling and Molecular Dynamics Simulations: In the absence of experimental structures, computational approaches can be used to predict the conformation of the ternary complex and to understand the dynamic behavior of the linker.

Kinetic and Thermodynamic Parameters Governing Target Protein Ubiquitination

The efficiency of a PROTAC is determined by the kinetics and thermodynamics of the various steps in the degradation process, from binary and ternary complex formation to the catalytic turnover of the PROTAC.

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinities (dissociation constant, Kd) and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the PROTAC binding to the target protein and the E3 ligase individually. It can also be used to study the thermodynamics of ternary complex formation.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques are employed to measure the kinetics (association and dissociation rate constants, kon and koff) of binary and ternary complex formation in real-time.

Enzyme kinetics: Standard enzyme kinetic assays can be adapted to measure the rate of ubiquitination (kcat) and the Michaelis constant (Km) for the PROTAC-mediated reaction.

The data from these studies are crucial for understanding the structure-activity relationship (SAR) of PROTACs and for optimizing linker design. For instance, the length and flexibility of the linker can significantly impact the cooperativity of ternary complex formation, which is a measure of how the binding of one protein influences the binding of the other.

Cellular Uptake and Subcellular Localization Studies of PROTACs in Model Systems

For a PROTAC to be effective, it must be able to cross the cell membrane and reach the subcellular compartment where the target protein and the E3 ligase reside. The physicochemical properties of the linker, including its polarity and size, which are influenced by precursors like this compound, can affect cellular permeability.

Cellular Permeability Assays: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays are used to predict the passive diffusion and active transport of PROTACs across cell membranes.

Mass Spectrometry-based methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the intracellular concentration of the PROTAC.

Fluorescence Microscopy: By attaching a fluorescent tag to the PROTAC, its uptake and subcellular localization can be visualized using confocal microscopy or other advanced imaging techniques. This can help to determine if the PROTAC co-localizes with its target protein and the E3 ligase in the appropriate cellular compartments (e.g., nucleus, cytoplasm).

These studies are essential for ensuring that a synthetically potent PROTAC can exert its effect in a cellular context.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Compound and Conjugate Analysis

The characterization of 6-Aminooxy-hexanoic acid and the PROTACs or other conjugates it forms is foundational to research and development. Spectroscopic and chromatographic techniques provide detailed information on molecular structure, purity, and product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. lookchem.com One-dimensional (1D) NMR (¹H and ¹³C) confirms the presence of the core structure, while two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign specific proton and carbon signals and to verify the covalent linkages within a conjugate, such as the stable oxime bond formed between the aminooxy group and a carbonyl moiety. mtak.huresearchgate.netacs.orgbiorxiv.org

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the linker and its final conjugates. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide precise mass data that confirms successful synthesis. researchgate.netbiorxiv.org Tandem MS (MS/MS) can further be used to analyze fragmentation patterns, offering deeper structural insights into the conjugate. biorxiv.org

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 6-Aminooxy-hexanoic acid and its derivatives, as well as for purifying the final conjugates from reaction mixtures. upf.edu By employing different column chemistries (e.g., reverse-phase C18) and detection methods (e.g., UV-Vis, MS), HPLC ensures that the materials used in subsequent biological assays are of high purity, which is critical for data accuracy and reproducibility. upf.edu

| Technique | Application/Information Gained | Description |

| NMR Spectroscopy | Structural elucidation, verification of covalent linkages. mtak.huresearchgate.net | ¹H and ¹³C NMR confirm the basic structure, while 2D techniques (HSQC, HMBC) map connectivity within conjugates. acs.orgbiorxiv.org |

| Mass Spectrometry | Molecular weight confirmation, structural analysis. researchgate.net | ESI-MS and MALDI-TOF MS provide exact mass, confirming successful conjugation and formula. biorxiv.org |

| HPLC | Purity assessment, purification of conjugates. upf.edu | Separates the target compound from starting materials and byproducts, ensuring high-purity samples for assays. |

Cell-Based Assays for Evaluating PROTAC Efficacy and Specificity In Vitro

Once a PROTAC incorporating a linker derived from 6-Aminooxy-hexanoic acid is synthesized, its biological activity must be rigorously evaluated. A panel of in vitro cell-based assays is employed to quantify its ability to induce the degradation of a target protein of interest (POI). profacgen.com

The most fundamental assay is the measurement of target protein degradation. This is commonly performed using Western Blotting , which provides a semi-quantitative assessment of the decrease in POI levels after treatment with the PROTAC. biorxiv.org To determine potency, researchers calculate the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). biorxiv.org

The mechanism of PROTACs requires the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. nih.govspringernature.com Several biophysical and biochemical assays can measure this key step. Fluorescence Polarization (FP) assays can quantify binding affinities and cooperativity within the ternary complex. nih.gov Homogeneous proximity assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) are high-throughput methods that generate a signal when the POI and E3 ligase are brought together by the PROTAC. revvity.com

Further mechanistic validation involves confirming that the degradation is dependent on the ubiquitin-proteasome system. In vitro ubiquitination assays can directly monitor the transfer of ubiquitin to the target protein in the presence of the PROTAC and the necessary E3 ligase components. lifesensors.com Additionally, Cellular Thermal Shift Assays (CETSA) can be used to confirm target engagement by the PROTAC within intact cells by measuring changes in the thermal stability of the target protein upon binding. pelagobio.com

| Assay Type | Specific Method | Key Parameters Measured | Purpose |

| Protein Degradation | Western Blot, In-Cell Western, HTRF | DC₅₀, Dₘₐₓ, degradation kinetics. biorxiv.org | To quantify the potency, efficacy, and speed of target protein degradation. |

| Ternary Complex | AlphaLISA, HTRF, FP, Pull-down Assays | Binding affinity, cooperativity, complex stability. nih.govnih.govrevvity.com | To confirm and characterize the formation of the essential POI-PROTAC-E3 ligase complex. |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of the target protein. pelagobio.com | To verify that the PROTAC binds to its intended target in a cellular environment. |

| Mechanism Validation | In Vitro Ubiquitination Assays | Ubiquitin chain formation on the target protein. lifesensors.com | To provide direct evidence of PROTAC-induced ubiquitination of the target protein. |

| Cellular Viability | Cytotoxicity Assays (e.g., CCK-8, CTG) | Cell proliferation and viability. | To assess the general toxicity of the PROTAC molecule on cells. |

Advanced Microscopy Techniques for Visualizing Cellular Processes

To gain a deeper understanding of the spatial and temporal dynamics of protein degradation, researchers employ advanced microscopy techniques. These methods allow for the direct visualization of the cellular processes modulated by PROTACs, providing insights that complement biochemical data.

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary tool in structural biology. It allows for the high-resolution imaging of biological macromolecules in their near-native state. uchicago.edulabmanager.com By flash-freezing solutions of proteins, researchers can capture snapshots of the dynamic ubiquitination process and determine the three-dimensional structures of key enzyme complexes involved in protein degradation. uchicago.edulabmanager.com This structural information is invaluable for understanding the precise mechanisms of action.

Stimulated Raman Scattering (SRS) Microscopy is a non-invasive imaging technique that can visualize and quantify protein degradation in living cells with subcellular resolution. nih.gov By coupling SRS with metabolic labeling using stable isotopes (e.g., ¹³C-phenylalanine), researchers can distinguish between the pre-existing proteome and newly synthesized proteins. nih.govbioanalysis-zone.com This allows for the direct imaging of the decay of specific proteins over time in response to various stimuli, including treatment with a PROTAC.

Confocal microscopy , often combined with techniques like Fluorescence Recovery After Photobleaching (FRAP) or Förster Resonance Energy Transfer (FRET), is widely used to study the localization of proteins and the formation of protein aggregates. leica-microsystems.com In the context of targeted protein degradation, these methods can be used to visualize the clearance of disease-causing protein aggregates or to track the co-localization of the target protein with components of the ubiquitin-proteasome system. leica-microsystems.com

Computational Chemistry Approaches for Rational Design and Mechanism Prediction

The development of effective PROTACs is a complex multiparameter optimization challenge. nscc-gz.cn Computational chemistry and in silico modeling have emerged as critical tools to guide the rational design of these molecules and to predict their biological activity, thereby reducing the empirical and time-consuming nature of linker optimization. nih.govnih.gov

A primary focus of computational approaches is the modeling of the ternary complex . researchgate.net The structure of the POI-PROTAC-E3 ligase complex is paramount for successful degradation. promegaconnections.com Computational methods, including protein-protein docking and molecular dynamics (MD) simulations, are used to predict the three-dimensional arrangement of this complex. researchgate.netacs.org These models help to understand the protein-protein interactions (PPIs) that are stabilized by the PROTAC and to ensure a favorable orientation for ubiquitin transfer. nih.gov

The linker component, for which 6-Aminooxy-hexanoic acid is a precursor, plays a pivotal role in PROTAC efficacy. nih.gov Its length, flexibility, and attachment points are critical variables. nih.govexplorationpub.com Computational tools are used to perform conformational sampling of the linker to identify optimal lengths and geometries that can successfully bridge the two proteins without introducing steric clashes. acs.org This rational linker design approach accelerates the identification of potent degraders. biorxiv.org

Beyond static modeling, computational methods are being developed to predict degradation efficiency . biorxiv.org By analyzing the stability of the modeled ternary complex, the accessibility of lysine (B10760008) residues on the target protein's surface, and other structural parameters, these models aim to predict whether a given PROTAC will be an effective degrader. promegaconnections.com The integration of machine learning and deep learning algorithms with physics-driven simulations is further enhancing the predictive power of these tools, enabling the de novo design of novel PROTACs with desired properties. nscc-gz.cnbiorxiv.org

| Approach | Description | Application in Rational Design |

| Ternary Complex Modeling | Using protein-protein docking and molecular dynamics to predict the 3D structure of the POI-PROTAC-E3 ligase complex. nih.govresearchgate.netacs.org | Guiding the design of PROTACs that promote favorable protein-protein interactions and a productive orientation for ubiquitination. |

| Linker Conformational Analysis | Sampling the possible shapes and lengths of the linker to find those that can effectively connect the two target proteins. acs.orgnih.gov | Optimizing linker length, composition, and attachment points to maximize ternary complex stability and degradation potency. nih.gov |

| Degradation Efficiency Prediction | Employing structure-based models and machine learning to forecast the likelihood of successful target ubiquitination and degradation. promegaconnections.combiorxiv.org | Prioritizing the synthesis of PROTAC candidates with the highest probability of being effective degraders. |

| De Novo PROTAC Design | Using deep learning and AI-driven platforms to generate novel PROTAC structures, including the linker, warhead, and E3 ligand. nscc-gz.cnbiorxiv.org | Accelerating the discovery of new PROTACs for novel targets by automating the design process. |

Emerging Research Directions and Future Perspectives

Development of Next-Generation PROTAC Linker Chemistries

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. 6-Aminooxy-hexanoic acid is poised to play a significant role in the development of next-generation PROTACs with advanced functionalities.

The aminooxy group of 6-Aminooxy-hexanoic acid facilitates the formation of oxime linkages, which are known for their stability and biocompatibility. nih.govnih.gov This chemistry is being explored for the creation of PROTACs with novel features such as conditional activation. For instance, researchers are designing photo-switchable PROTACs where the linker contains a light-sensitive moiety. nih.govnih.govnih.gov The incorporation of an aminooxy-containing linker could allow for the attachment of a photocleavable group, enabling spatial and temporal control over protein degradation with light. rsc.org

Furthermore, the development of cleavable linkers is another area of intense research. These linkers are designed to be stable in circulation but are cleaved within the target cell, releasing the active PROTAC. The oxime bond formed via an aminooxy group can be engineered to be cleavable under specific intracellular conditions, such as changes in pH or the presence of specific enzymes. This approach could enhance the therapeutic window of PROTACs by minimizing off-target effects.

| Linker Type | Potential Advantage | Relevance of 6-Aminooxy-hexanoic acid |

| Photo-switchable | Spatiotemporal control of drug activity | The aminooxy group allows for conjugation to photosensitive moieties. |

| Cleavable | Targeted drug release and reduced toxicity | The resulting oxime bond can be designed for intracellular cleavage. |

Expansion of Target Protein Scope for Degradation

A significant advantage of PROTAC technology is its potential to target proteins that have been historically considered "undruggable" by traditional small molecule inhibitors. medchemexpress.comnih.gov The flexible hexanoic acid chain of 6-Aminooxy-hexanoic acid provides the necessary length and conformational adaptability for the PROTAC to induce a productive ternary complex between the E3 ligase and a wide range of target proteins.

Recent efforts have focused on developing PROTACs for challenging targets such as transcription factors and the oncogenic protein KRAS. nih.govmedchemexpress.comresearchgate.netcaymanchem.com The degradation of these proteins has been a long-standing goal in cancer therapy. The modular nature of PROTACs, enabled by versatile linkers like 6-Aminooxy-hexanoic acid, allows for the rapid synthesis and screening of libraries of degraders against these difficult targets. researchgate.net

For example, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are important targets in oncology. nih.govmedchemexpress.comcaymanchem.comnih.govresearchgate.net Numerous PROTACs have been developed to degrade BRD4, and the nature of the linker has been shown to be crucial for achieving high degradation efficiency and selectivity. The alkyl chain of 6-Aminooxy-hexanoic acid is a common structural motif in these linkers, providing the optimal distance and geometry for productive ternary complex formation. medchemexpress.comnih.gov

Integration into Multi-Modal Bioconjugation Strategies

The unique chemical handles of 6-Aminooxy-hexanoic acid make it an ideal component for building multi-modal therapeutic agents that combine different functionalities into a single molecule. A prominent example is the development of antibody-PROTAC conjugates . medchemexpress.comoup.com In this strategy, a PROTAC molecule is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach allows for the targeted delivery of the protein degrader to cancer cells, further enhancing its therapeutic index. The carboxylic acid end of 6-Aminooxy-hexanoic acid can be readily conjugated to the antibody, while the aminooxy end can be used to attach the PROTAC molecule.

Another emerging area is the creation of dual-payload antibody-drug conjugates (ADCs) . medchemexpress.comnih.govnih.govnih.govresearchgate.net These ADCs carry two different cytotoxic payloads with distinct mechanisms of action, which can help to overcome drug resistance. medchemexpress.comnih.gov 6-Aminooxy-hexanoic acid, with its ability to participate in orthogonal ligation chemistries, could serve as a key linker for attaching one of the payloads to the antibody. The oxime ligation is bio-orthogonal, meaning it does not interfere with other chemical reactions in a biological system, making it suitable for the complex synthesis of these multi-component drugs. nih.govnih.gov

| Strategy | Description | Role of 6-Aminooxy-hexanoic acid |

| Antibody-PROTAC Conjugates | Targeted delivery of a PROTAC to cancer cells using an antibody. | Serves as a linker to connect the antibody and the PROTAC. |

| Dual-Payload ADCs | An antibody carrying two different cytotoxic drugs. | Can be used as a linker for one of the payloads via oxime ligation. |

Exploration of Novel Biomimetic and Bio-Inspired Applications

The principles of molecular self-assembly and the structure of natural biomaterials are inspiring the development of novel materials for biomedical applications. 6-Aminooxy-hexanoic acid is finding use in the creation of bio-inspired hydrogels . nih.govnih.govresearchgate.netnih.govresearchgate.net Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix of tissues. ucdavis.edu The aminooxy group can react with aldehyde- or ketone-functionalized polymers to form hydrogels through oxime ligation. nih.govnih.govnih.gov This method of cross-linking is biocompatible and can be performed under physiological conditions, making it suitable for encapsulating cells for tissue engineering applications. nih.gov

Furthermore, the incorporation of 6-Aminooxy-hexanoic acid into self-assembling peptides is another promising research direction. nih.govnih.govmdpi.comnih.govresearchgate.net Self-assembling peptides can form a variety of nanostructures, such as nanofibers and nanotubes, which have applications in drug delivery and regenerative medicine. By functionalizing these peptides with aminooxy groups, researchers can create novel biomaterials with tunable properties and functionalities.

Uncharted Territories in Proteomics Research and Chemical Biology

The unique reactivity of the aminooxy group is being harnessed to develop new tools for proteomics and chemical biology. Activity-based protein profiling (ABPP) is a powerful technique used to study the activity of enzymes in their native environment. nih.govmdpi.compurdue.eduyoutube.comnih.gov ABPP relies on chemical probes that covalently label the active site of a specific class of enzymes. mdpi.com 6-Aminooxy-hexanoic acid can be incorporated as a linker in the design of novel activity-based probes. mdpi.com

Another area of exploration is chemical cross-linking mass spectrometry (XL-MS) , a technique used to study protein-protein interactions and protein structure. researchgate.netyoutube.comscispace.com In XL-MS, a chemical cross-linker is used to covalently link amino acids that are in close proximity in the three-dimensional structure of a protein or protein complex. The development of novel cross-linkers with specific reactivity is an active area of research. The aminooxy group of 6-Aminooxy-hexanoic acid could be exploited to create cross-linkers that react specifically with carbonyl groups that can be genetically encoded into proteins as unnatural amino acids.

The ability to perform site-specific protein modification is crucial for studying protein function. The oxime ligation reaction enabled by the aminooxy group is a highly chemoselective method for labeling proteins that have been engineered to contain a ketone or aldehyde group. oup.comnih.gov This allows for the attachment of a wide range of functionalities, such as fluorescent dyes and affinity tags, to a specific site on a protein.

| Research Area | Application | Contribution of 6-Aminooxy-hexanoic acid |

| Activity-Based Protein Profiling | Design of chemical probes to study enzyme activity. | Serves as a versatile linker in probe synthesis. |

| Chemical Cross-Linking Mass Spectrometry | Development of novel cross-linkers for studying protein interactions. | The aminooxy group offers specific reactivity for cross-linker design. |

| Site-Specific Protein Modification | Labeling of proteins with functional moieties. | Enables chemoselective oxime ligation to engineered proteins. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-aminooxy-hexanoic acid hydrobromide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. Evidence suggests using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, with catalytic amounts of HBr to stabilize the aminooxy group during coupling reactions . Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures, followed by vacuum drying. Analytical techniques like HPLC (C18 column, 0.1% TFA in mobile phase) and H NMR (DO, δ 1.4–1.8 ppm for methylene protons) are critical for validating purity and structural integrity .

Q. How can researchers confirm the structural identity of 6-aminooxy-hexanoic acid hydrobromide?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Look for characteristic peaks: δ 3.4–3.6 ppm (OCH), δ 2.3–2.5 ppm (CH adjacent to COOH), and δ 8.1–8.3 ppm (NHO-) in DO .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 228.08 (CHBrNO) .

- Elemental Analysis : Match calculated vs. observed percentages for C, H, N, and Br (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are effective for conjugating 6-aminooxy-hexanoic acid hydrobromide to biomolecules (e.g., peptides or antibodies) for targeted drug delivery?

Methodological Answer: The aminooxy group enables oxime ligation with ketone- or aldehyde-functionalized biomolecules. Key steps:

- pH Control : Conduct reactions at pH 4.5–5.5 (acetate buffer) to favor nucleophilic attack without hydrolyzing the aminooxy group .

- Molar Ratio Optimization : Use a 1.5:1 molar excess of the aminooxy compound to target biomolecule to minimize unreacted byproducts .

- Purification : Remove excess reagent via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis (MWCO 3.5 kDa) .

Q. How does the crystalline form of 6-aminooxy-hexanoic acid hydrobromide influence its pharmacological activity in kinase inhibition studies?

Methodological Answer: Polymorphic forms can alter solubility and binding affinity. To assess:

- X-ray Diffraction (XRD) : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°, 24.3°) to known crystalline forms .

- Solubility Assays : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to correlate crystal structure with bioavailability .

- Kinase Activity Assays : Use FRET-based kits (e.g., Z’-LYTE®) to quantify inhibition of VEGFR2 or AXL kinases at varying concentrations (IC determination) .

Q. What stability considerations are critical for long-term storage of 6-aminooxy-hexanoic acid hydrobromide in research settings?

Methodological Answer: Stability is pH- and moisture-sensitive:

- Storage Conditions : Store at 2–8°C in airtight, desiccated containers with silica gel to prevent HBr dissociation .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) and track impurities via LC-MS (e.g., hydrolyzed product at m/z 148.07, corresponding to hexanoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.